![molecular formula C15H11FN2O3S B2880738 Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 546116-59-0](/img/structure/B2880738.png)
Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
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Description
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The specific structure of Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate allows it to interact with various proteins, aiding in the identification and understanding of protein functions within biological systems .
Drug Discovery
The thiophene moiety is a common feature in many therapeutic agents. This compound, with its thiophene core, is valuable in medicinal chemistry for the development of new drugs. It serves as a scaffold for synthesizing compounds with potential anti-inflammatory, anti-psychotic, and anti-cancer properties .
Material Science
In material science, this compound’s unique electronic properties make it suitable for creating novel materials with specific conductive or photovoltaic properties. It can be used in the development of organic semiconductors, which are essential for flexible electronics .
Biological Activity Studies
Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate is studied for its wide range of biological activities. Researchers investigate its role in modulating biological pathways, which could lead to the development of new therapeutic strategies for various diseases .
Pharmacological Activity Enhancement
This compound is used to enhance the pharmacological activity of existing drugs. By modifying the drug molecules to include this compound, scientists aim to increase the efficacy, reduce side effects, and improve the drug’s stability .
Synthesis of Biologically Active Compounds
Thiophene-based analogs, like this compound, are of great interest due to their potential biological activities. They are used to synthesize advanced compounds with a variety of biological effects, which are then screened for potential as new drugs .
properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c1-21-15(20)13-11(9-2-4-10(16)5-3-9)8-22-14(13)18-12(19)6-7-17/h2-5,8H,6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCGYUHUVLFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
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